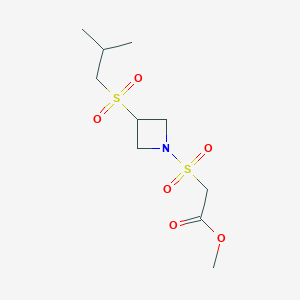

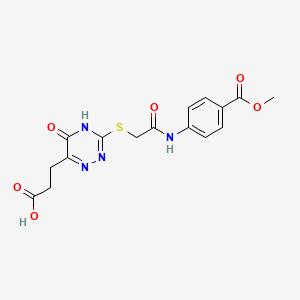

![molecular formula C18H13FN2O B2408388 2-{1-[(2-氟苯基)甲基]苯并咪唑-2-基}呋喃 CAS No. 694488-64-7](/img/structure/B2408388.png)

2-{1-[(2-氟苯基)甲基]苯并咪唑-2-基}呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic compound that is widely investigated due to its medicinal importance . It is a structural isostere of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions in yields of between 85–96% .Molecular Structure Analysis

The hydrogen bond involves the hydroxyl substituent as the proton donor and the nitrogen atom as the acceptor, which forms a six-membered ring .Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .科学研究应用

合成和化学转化

已经开发了一种合成2-甲基-1-[(5-甲基呋喃-2-基)甲基]-1H-苯并咪唑的方法,这与2-{1-[(2-氟苯基)甲基]苯并咪唑-2-基}呋喃密切相关。该方法涉及N-[(5-甲基呋喃-2-基)甲基]氨基苯酰胺内分子环化,展示了呋喃和苯并咪唑化合物在合成化学中的重要性 (Stroganova et al., 2013)。

对2-(呋喃-2-基)噻唑与1-甲基-1H-苯并咪唑的融合研究显示了呋喃取代苯并咪唑在创造多样化化学结构方面的潜力。这项研究为像2-{1-[(2-氟苯基)甲基]苯并咪唑-2-基}呋喃这样的化合物在合成应用中的多功能性提供了见解 (El’chaninov & Aleksandrov, 2017)。

结构和光谱特性

- 对三种呋喃取代苯并咪唑的结构测定研究,包括2-(呋喃-2-基)-1-(呋喃-2-基甲基)-1H-苯并咪唑,提供了有关这些化合物的分子相互作用和性质的宝贵信息。这项研究对于理解类似分子如2-{1-[(2-氟苯基)甲基]苯并咪唑-2-基}呋喃的结构特征是相关的 (Geiger et al., 2014)。

生物和药用应用

已经探索了噻唑吡嘧啶衍生物的合成以及其镇痛和抗炎性能。这些衍生物包括2-(取代苄亚甲基)-7-(4-氯苯基)-5-(呋喃-2-基)-2H-噻唑并[3,2-a]嘧啶-3(7H)-酮,表明呋喃-苯并咪唑化合物的潜在生物活性 (Selvam et al., 2012)。

对大鼠体内2-呋喃-1H-苯并咪唑的氧化状态进行的研究表明苯并咪唑衍生物的生物影响。这项研究提供了关于类似化合物如何在生物系统中相互作用的理解 (Karatas et al., 2008)。

作用机制

安全和危害

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMZKADQZSMKRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

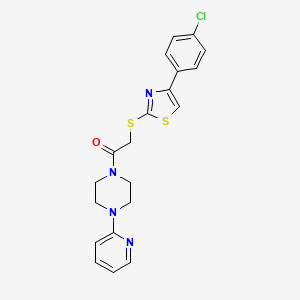

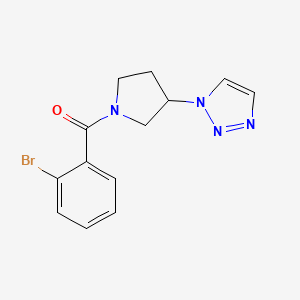

![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)

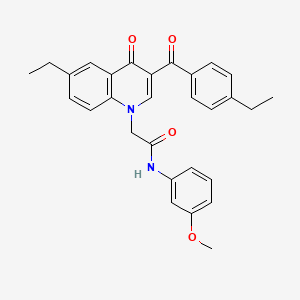

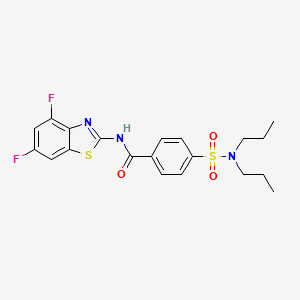

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)

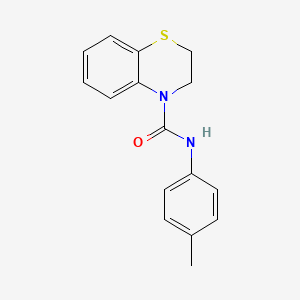

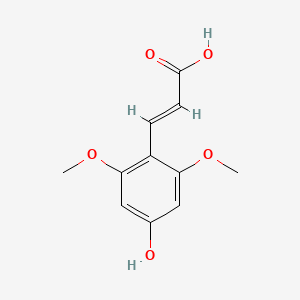

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)

![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)

![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)